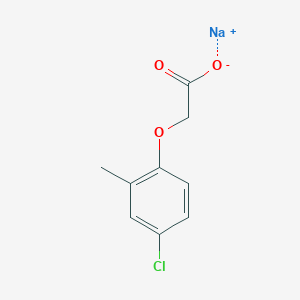

MCPA-ナトリウム

概要

説明

2-メチル-4-クロロフェノキシ酢酸: は、1945年に導入された広く使用されているフェノキシ系除草剤です。牧草地や穀物作物における広葉雑草を効果的に防除します。 この化合物はオーキシンとして作用し、オーキシンは植物に自然に存在する成長ホルモンです .

科学的研究の応用

2-Methyl-4-chlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying herbicide action and degradation.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic uses due to its auxin-like properties.

Industry: Widely used in agriculture for weed control in cereal crops and pastures

作用機序

2-メチル-4-クロロフェノキシ酢酸は、植物成長ホルモンであるオーキシンの作用を模倣することで作用します。 葉から吸収され、植物のメリステムに移動し、そこでタンパク質合成、細胞分裂、成長を阻害し、感受性のある植物では制御不能な成長を引き起こし、最終的に死に至ります .

類似化合物の比較

類似化合物:

2,4-ジクロロフェノキシ酢酸 (2,4-D): 同様の特性を持つ別の広く使用されているフェノキシ系除草剤。

1-ナフタレン酢酸: 植物の成長調節に使用される合成オーキシン。

比較:

2-メチル-4-クロロフェノキシ酢酸 vs. 2,4-ジクロロフェノキシ酢酸: どちらの化合物もオーキシンとして作用し、雑草防除に使用されます。 2-メチル-4-クロロフェノキシ酢酸は、広葉雑草に対してより選択的です。

2-メチル-4-クロロフェノキシ酢酸 vs. 1-ナフタレン酢酸: どちらもオーキシンですが、1-ナフタレン酢酸は、雑草防除ではなく、主に植物の成長調節に使用されます

生化学分析

Biochemical Properties

MCPA-sodium acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Cellular Effects

MCPA-sodium works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and the growth of the plant . It can also affect kidney and liver function in mammals .

Molecular Mechanism

The molecular mechanism of MCPA-sodium involves mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .

Temporal Effects in Laboratory Settings

The effects of MCPA-sodium can change over time in laboratory settings. For example, MCPA-sodium can be degraded biologically in soils by plants and microorganisms . The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol) .

Dosage Effects in Animal Models

The effects of MCPA-sodium can vary with different dosages in animal models. For example, following an oral dose of uniformly ring-labelled MCPA, it was predominantly excreted in rats - approximately 90% of the administered dose by urine, with low levels detected in faeces .

Metabolic Pathways

MCPA-sodium is involved in the metabolic pathways that mimic the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .

Transport and Distribution

MCPA-sodium is widely distributed to various tissues and organs . No significant accumulation of MCPA-sodium is observed in tissues .

Subcellular Localization

It is known that MCPA-sodium is absorbed through the leaves and is translocated to the meristems of the plant .

準備方法

合成経路と反応条件: 2-メチル-4-クロロフェノキシ酢酸は、対応するフェノールをクロロ酢酸と希薄な塩基に暴露することで、簡単な置換反応により合成されます: [ \text{2-メチル-4-クロロフェノール} + \text{ClCH}2\text{CO}_2\text{H} + \text{塩基} \rightarrow \text{2-メチル-4-クロロフェノキシ酢酸} + \text{塩基} \cdot \text{HCl} ]

工業生産方法: 2-メチル-4-クロロフェノキシ酢酸の工業生産は、同じ合成経路を使用しますが、より大規模に行われ、反応条件が最大収率と純度のために最適化されています {_svg_2}.

化学反応の分析

反応の種類: 2-メチル-4-クロロフェノキシ酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されます。

還元: さまざまな誘導体を形成するために還元することができます。

置換: この化合物は、特にクロロ基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 水酸化ナトリウムやその他の塩基などの試薬が一般的に使用されます。

生成される主要な生成物:

酸化: 2-メチル-4-クロロフェノキシ酢酸の酸化誘導体。

還元: この化合物の還元形。

科学研究への応用

2-メチル-4-クロロフェノキシ酢酸は、科学研究において幅広い応用範囲を持っています。

化学: 除草剤の作用と分解を調べるためのモデル化合物として使用されます。

生物学: 植物の成長と発達に対する影響について調査されています。

医学: オーキシン様特性のため、潜在的な治療的用途について調査されています。

類似化合物との比較

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar properties.

1-Naphthaleneacetic acid: A synthetic auxin used in plant growth regulation.

Comparison:

2-Methyl-4-chlorophenoxyacetic acid vs. 2,4-Dichlorophenoxyacetic acid: Both compounds act as auxins and are used for weed control. 2-methyl-4-chlorophenoxyacetic acid is more selective for broad-leaf weeds.

2-Methyl-4-chlorophenoxyacetic acid vs. 1-Naphthaleneacetic acid: While both are auxins, 1-naphthaleneacetic acid is primarily used for plant growth regulation rather than weed control

特性

CAS番号 |

3653-48-3 |

|---|---|

分子式 |

C9H9ClNaO3 |

分子量 |

223.61 g/mol |

IUPAC名 |

2-(4-chloro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |

InChIキー |

PMNFTMSSBYQNTK-UHFFFAOYSA-N |

不純物 |

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

異性体SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |

正規SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |

Color/Form |

White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |

密度 |

1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |

melting_point |

118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |

Key on ui other cas no. |

3653-48-3 |

物理的記述 |

White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |

同義語 |

4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |

蒸気圧 |

0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MCPA-sodium affect plant growth?

A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []

Q2: What are the visible symptoms of MCPA-sodium exposure in plants?

A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]

Q3: What is the molecular formula and weight of MCPA-sodium?

A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.

Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?

A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []

Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?

A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]

Q6: Are there specific formulation strategies for MCPA-sodium?

A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []

Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?

A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]

Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?

A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []

Q9: How is MCPA-sodium quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]

Q10: What happens to MCPA-sodium in the environment after application?

A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]

Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?

A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。